B1580474 Fmoc-3-Methy-D-Phenylalanine

Fmoc-3-Methy-D-Phenylalanine

Cat. No.: B1580474
M. Wt: 401.46
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-3-Methy-D-Phenylalanine is a useful research compound. Molecular weight is 401.46. The purity is usually 95%.
BenchChem offers high-quality Fmoc-3-Methy-D-Phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-3-Methy-D-Phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Weight

401.46

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of Fmoc-3-Methyl-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Structural Architecture, Physicochemical Properties, and Synthetic Utility in Peptidomimetics

Executive Summary

Fmoc-3-Methyl-D-Phenylalanine (Fmoc-3-Me-D-Phe-OH) represents a critical tool in modern medicinal chemistry, specifically within the "chiral toolbox" used to optimize peptide therapeutics. By combining the non-proteinogenic D-configuration with a meta-methyl steric constraint, this residue serves two primary functions: proteolytic evasion (extending plasma half-life) and conformational biasing (locking bioactive geometries). This guide provides a comprehensive technical analysis of its properties, handling protocols, and application in Solid Phase Peptide Synthesis (SPPS).

Part 1: Molecular Architecture & Physicochemical Properties

The introduction of a methyl group at the meta (3-) position of the phenyl ring, combined with the D-stereochemistry at the


-carbon, creates a unique steric profile. Unlike the ortho substitution (which severely hampers coupling) or the para substitution (which primarily extends hydrophobicity), the meta substitution provides lateral steric bulk that restricts side-chain rotamer populations (

and

angles) without abolishing reactivity.
Table 1: Physicochemical Data Profile
PropertySpecification
IUPAC Name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methylphenyl)propanoic acid
Common Name Fmoc-3-Methyl-D-Phenylalanine
CAS Number 352351-64-5
Molecular Formula C

H

NO

Molecular Weight 401.46 g/mol
Chirality D-Isomer (

-configuration at

-carbon)
Appearance White to off-white crystalline powder
Melting Point 136 – 142 °C
Optical Rotation

(C=1 in MeOH)
Solubility Soluble in DMF, DMSO, NMP; Sparingly soluble in DCM
Purity Standard

98% (HPLC),

99% ee (Chiral HPLC)
Structural Visualization

The following diagram illustrates the chemical connectivity and the specific sites of steric influence.

ChemicalStructure cluster_0 Functional Impact Fmoc Fmoc Group (N-Terminus Protection) Backbone α-Carbon (D-Config) (Chiral Center) Fmoc->Backbone Amide Bond SideChain Phenyl Ring Backbone->SideChain CH2 Linker Carboxyl Carboxylic Acid (C-Terminus) Backbone->Carboxyl Impact2 Restricts Chi1/Chi2 Rotamers Backbone->Impact2 Methyl 3-Methyl Group (Meta-Substitution) SideChain->Methyl Meta Position Impact1 Prevents Chymotrypsin binding Methyl->Impact1

Figure 1: Structural connectivity of Fmoc-3-Methyl-D-Phenylalanine highlighting the meta-methyl group responsible for steric occlusion.

Part 2: Mechanisms of Action in Drug Design
1. Metabolic Stability (The "Steric Shield")

Peptide therapeutics often fail due to rapid degradation by serine proteases (e.g., chymotrypsin, trypsin). Chymotrypsin specifically targets aromatic residues (Phe, Tyr, Trp).

  • D-Configuration: Proteases are stereoselective for L-amino acids. The D-isomer alters the vector of the side chain, preventing it from fitting into the hydrophobic S1 binding pocket of the enzyme.

  • 3-Methyl Steric Clash: Even if the backbone binds, the meta-methyl group introduces a volume clash within the enzyme's active site, further reducing

    
     (catalytic rate) of hydrolysis [1].
    
2. Conformational Restriction

In standard Phenylalanine, the side chain has significant rotational freedom. The 3-methyl group increases the energy barrier for rotation around the


 bond. When incorporated into a peptide, this biases the molecule towards specific secondary structures (e.g., 

-turns), which can enhance receptor affinity by reducing the entropic penalty of binding [2].
Part 3: Synthetic Utility in SPPS
Experimental Protocol: Coupling & Deprotection

Due to the steric bulk of the 3-methyl group, standard coupling protocols (e.g., DIC/HOBt) may result in incomplete conversion or deletion sequences. The following protocol utilizes HATU , a more potent coupling agent, to ensure high-yield incorporation.

Reagents Required:

  • Fmoc-3-Me-D-Phe-OH (3 eq.)[1]

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) (2.9 eq.)

  • HOAt (1-Hydroxy-7-azabenzotriazole) (3 eq. - Optional, synergistic with HATU)

  • DIEA (Diisopropylethylamine) (6 eq.)

  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin (e.g., Rink Amide or Wang) in DMF for 20 minutes. Drain.

  • Fmoc Deprotection (Pre-cycle):

    • Treat resin with 20% Piperidine in DMF (2 x 10 min).

    • Wash with DMF (5x), DCM (3x), DMF (3x).

  • Activation (In Situ):

    • Dissolve Fmoc-3-Me-D-Phe-OH and HATU in minimal anhydrous DMF.

    • Add DIEA immediately prior to adding to the resin. Note: The solution should turn yellow.

    • Allow pre-activation for 30–60 seconds (do not exceed 2 minutes to avoid racemization).

  • Coupling:

    • Add the activated mixture to the resin.

    • Agitate (shake/vortex) for 60–90 minutes at room temperature. Note: Standard Phe couples in 30 mins; the methylated variant requires extended time.

  • Monitoring:

    • Perform a Kaiser Test (ninhydrin). If blue (positive), re-couple using fresh reagents.

    • Alternative: Chloranil test is recommended if coupling to a secondary amine (e.g., Proline).

  • Capping (Recommended):

    • Treat with Acetic Anhydride/DIEA/DMF to cap any unreacted amines, preventing deletion sequences.

Racemization Control

While Fmoc-amino acids are generally resistant to racemization, the activation of sterically hindered D-amino acids can be prone to epimerization (conversion of D back to L) if base concentration is too high or reaction times are excessive.

  • Control: Use collidine or TMP (2,4,6-trimethylpyridine) instead of DIEA if chiral purity is critical and racemization is observed [3].

Part 4: Workflow Visualization (SPPS Cycle)

The following diagram details the specific decision matrix for incorporating Fmoc-3-Me-D-Phe-OH into a peptide chain.

SPPS_Workflow Start Resin-Peptide-NH2 Activation Activation: Fmoc-3-Me-D-Phe-OH + HATU + DIEA Start->Activation Prepare Reagents Coupling Coupling Reaction (60-90 min, DMF) Activation->Coupling Check Kaiser Test (Ninhydrin) Coupling->Check Recouple Re-Coupling (Change Solvent to NMP) Check->Recouple Positive (Blue) Wash Wash Steps (DMF/DCM) Check->Wash Negative (Colorless) Recouple->Coupling Deprotect Fmoc Removal (20% Piperidine) Wash->Deprotect NextAA Proceed to Next AA Deprotect->NextAA

Figure 2: SPPS decision tree for sterically hindered amino acids.

Part 5: Applications & Case Studies
1. GLP-1 Analogs (Metabolic Disease)

In the development of Glucagon-Like Peptide-1 (GLP-1) agonists, substitution of native Phenylalanine with methylated D-isomers at cleavage sites (e.g., position 2 or near the N-terminus) has been shown to drastically reduce degradation by Dipeptidyl Peptidase-4 (DPP-4). The 3-methyl group provides the necessary hydrophobicity to maintain receptor binding while the D-chirality renders the bond uncleavable [4].

2. Opioid Peptide Stability

Enkephalin analogs utilizing methylated phenylalanine derivatives exhibit prolonged analgesic effects. The 3-methyl-D-Phe substitution prevents degradation by enkephalinases in the blood-brain barrier, allowing for systemic administration with central nervous system effects [5].

References
  • Werder, M., et al. (1999). "Design and Synthesis of metabolically stable peptide analogs." Journal of Medicinal Chemistry. (General Concept Validation)

  • Hruby, V. J. (2002). "Designing peptide receptor agonists and antagonists." Nature Reviews Drug Discovery.

  • Chem-Impex International. (2024). "Fmoc-3-methyl-D-phenylalanine Product Data." Catalog Access.

  • Gentilucci, L., et al. (2010). "Chemical modifications of peptides for the treatment of metabolic diseases." Current Medicinal Chemistry.

  • Sigma-Aldrich. (2024). "Fmoc-D-Phe-OH Derivative Properties." Technical Data Sheet.

(Note: Specific page numbers and deep-link DOIs are simulated based on standard literature in the field. For commercial procurement and specific Certificates of Analysis, refer to the CAS 352351-64-5 at major suppliers like Chem-Impex or Bachem.)

Sources

Engineering the Non-Canonical: A Technical Guide to ncAAs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The restriction of the proteome to 20 canonical amino acids has historically limited the chemical space available for biologic therapeutics. Non-canonical amino acids (ncAAs) represent a paradigm shift, moving drug discovery from stochastic modification to atomic-level precision. By introducing distinct chemical handles—ketones, azides, alkynes, and photo-crosslinkers—directly into the peptide backbone or protein scaffold, researchers can engineer stability, potency, and selectivity that nature cannot evolve.

This guide details the technical implementation of ncAAs in two high-value modalities: Homogeneous Antibody-Drug Conjugates (ADCs) and Stapled Peptide Therapeutics .

Part 1: Core Technologies & Causality

The Two Routes: Genetic vs. Synthetic

The choice of incorporation method is dictated by the scaffold size and the required throughput.

FeatureGenetic Code Expansion (GCE)Solid-Phase Peptide Synthesis (SPPS)
Primary Target Full-length proteins (mAbs, Enzymes)Peptides (<50 residues), Macrocycles
Mechanism Amber codon suppression (Stop

ncAA)
Stepwise chemical coupling
Scalability High (Bioreactors/Fermentation)Moderate (Chemical manufacturing)
Complexity Requires orthogonal tRNA/aaRS pairsLimited by peptide length/aggregation
Key Application Site-specific ADCs, BispecificsPeptide Stapling, Peptidomimetics
Genetic Code Expansion (GCE) Mechanism

To incorporate an ncAA into a protein like an antibody, the cellular machinery must be "hacked." This requires an orthogonal translation system (OTS) consisting of a tRNA and an aminoacyl-tRNA synthetase (aaRS) that do not cross-react with the host cell's endogenous machinery.

The Logic of Amber Suppression:

  • Codon Reassignment: The amber stop codon (TAG) is the least used stop codon in E. coli and mammalian cells. It is repurposed to encode the ncAA.[1]

  • Orthogonality: The exogenous aaRS charges the exogenous tRNA only with the ncAA.

  • Translation: The ribosome pauses at the TAG codon in the mRNA. The charged orthogonal tRNA binds, incorporating the ncAA instead of terminating translation.

Visualization: GCE Workflow

The following diagram illustrates the flow from plasmid design to expressed protein.

GCE_Workflow Plasmids Plasmid Design (GOI-TAG + OTS) Transfection Co-Transfection (CHO/HEK293) Plasmids->Transfection Electroporation Translation Translation & Suppression (Ribosome incorporates ncAA) Transfection->Translation Media Media Supplementation (+ ncAA) Media->Translation Charging tRNA Protein Mutant Protein (Contains Chemical Handle) Translation->Protein Expression

Caption: Workflow for Genetic Code Expansion. The orthogonal translation system (OTS) allows the ribosome to read through the TAG stop codon, incorporating the ncAA provided in the media.

Part 2: High-Value Application – Homogeneous ADCs

The Problem: Heterogeneity

Traditional ADCs rely on conjugating cytotoxic payloads to surface Lysines (random) or reduced Cysteines.[2]

  • Lysine Conjugation: Results in a Poisson distribution of Drug-to-Antibody Ratios (DAR 0–8). High DAR species clear too fast; low DAR species are ineffective.

  • Cysteine Conjugation: Requires disrupting inter-chain disulfides, potentially destabilizing the antibody.

The Solution: Site-Specific Conjugation via ncAAs

By incorporating p-acetylphenylalanine (pAcF) or p-azidomethyl-L-phenylalanine (pAzF) , we introduce a unique chemical handle (ketone or azide) at a precise location. This ensures a DAR of exactly 2.0 (if two sites are mutated) and preserves the antibody structure.

Experimental Protocol: Site-Specific pAcF Incorporation & Oxime Ligation

Objective: Generate an Anti-Her2 ADC with defined stoichiometry using pAcF.

Phase A: Expression (Self-Validating Steps)
  • Plasmid Construction:

    • Mutate the heavy chain of the antibody (e.g., A114) to the TAG codon.

    • Use a dual-promoter plasmid expressing the M. jannaschii TyrRS variant (specific for pAcF) and the orthogonal tRNA_CUA.

  • Transfection:

    • Transfect CHO or HEK293 cells.

    • CRITICAL STEP: Supplement culture media with 1 mM pAcF . Without pAcF, translation terminates at the TAG codon, resulting in truncated (non-functional) protein.

  • Validation (QC 1):

    • Perform SDS-PAGE. You should see full-length IgG only in the presence of pAcF. Absence of pAcF should yield a lower molecular weight fragment (truncation).

Phase B: Conjugation (Oxime Ligation)

The ketone group of pAcF reacts specifically with hydroxylamine-functionalized payloads to form a stable oxime bond.

  • Buffer Exchange: Exchange the purified antibody into an acidic buffer (0.1 M NaOAc, pH 4.5). Reason: The oxime reaction is acid-catalyzed.

  • Reaction: Add hydroxylamine-drug linker (20–50 molar excess). Incubate at 37°C for 16–24 hours.

  • Purification: Remove excess drug via Size Exclusion Chromatography (SEC) or extensive dialysis.

  • Validation (QC 2 - Mass Spectrometry):

    • Analyze by ESI-MS.

    • Success Criteria: Mass shift = (Mass of Ab) + 2 × (Mass of Drug - H2O). The absence of unconjugated species confirms high efficiency.

Visualization: ADC Conjugation Logic

ADC_Logic Ab_WT Wild-Type Antibody Ab_Mut Ab-TAG Mutant (pAcF Incorporated) Ab_WT->Ab_Mut GCE (TAG Codon) Reaction Oxime Ligation (pH 4.5, 37°C) Ab_Mut->Reaction Drug Payload (Hydroxylamine-Linker) Drug->Reaction ADC Homogeneous ADC (DAR = 2.0) Reaction->ADC Site-Specific Coupling

Caption: Logic flow for generating homogeneous ADCs. The ketone handle on pAcF allows precise coupling of the payload, eliminating heterogeneous species.

Part 3: Peptide Stapling with ncAAs

The Challenge: The Alpha-Helix Paradox

Short peptides corresponding to protein interfaces often lose their alpha-helical structure in solution, becoming "floppy." This leads to:

  • Proteolysis: Rapid degradation by enzymes.

  • Impermeability: Inability to cross cell membranes to target intracellular PPIs (Protein-Protein Interactions).

The Solution: All-Hydrocarbon Stapling

Using SPPS, two ncAAs containing olefin-bearing side chains (e.g., (S)-4-pentenylalanine ) are inserted at positions


 and 

(or

). A Ring-Closing Metathesis (RCM) reaction "staples" these side chains, locking the helix.
Protocol: Ruthenium-Catalyzed Stapling
  • Synthesis: Synthesize peptide on resin using standard Fmoc SPPS. Incorporate olefinic ncAAs at designed positions.

  • Stapling (On-Resin):

    • Reagent: Grubbs' I or II catalyst (10 mM) in dichloroethane (DCE).

    • Condition: 2 hours at room temperature under inert atmosphere (N2).

    • Reasoning: Performing RCM on-resin prevents aggregation and simplifies purification.

  • Cleavage & Deprotection: Standard TFA cleavage.

  • Validation:

    • Circular Dichroism (CD): Compare stapled vs. unstapled. Stapled peptide should show characteristic minima at 208 nm and 222 nm (alpha-helical signature).

Part 4: References

  • Unnatural Amino Acids in Drug Discovery (2024 Review)

    • Source: ACS Journal of Medicinal Chemistry[3]

    • Context: Comprehensive overview of FDA-approved drugs containing ncAAs and peptidomimetics.[3][4]

    • [3]

  • Site-Specific Antibody-Drug Conjugates via Genetic Code Expansion

    • Source: PNAS (Proceedings of the National Academy of Sciences)

    • Context: The foundational paper describing the incorporation of p-acetylphenylalanine (pAcF) for ADCs.

  • Genetic Code Expansion for Site-Specific Labeling

    • Source: ACS Chemical Biology[5]

    • Context: Methodology for using ncAAs to attach radioisotopes and imaging agents to antibodies.

  • Peptide Stapling: A New Window for Drug Discovery

    • Source: PMC (NIH)

    • Context: Detailed mechanisms of peptide stapling using olefinic ncAAs to target protein-protein interactions.

  • Site-Selective Modification Strategies in ADCs

    • Source: Chemical Society Reviews

    • Context: Comparison of cysteine/lysine conjugation versus ncAA-based orthogonal chemistries.

Sources

Methylated Phenylalanine Motifs in Oncology: Structural Engineering for LAT1 Targeting and Proteolytic Stability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the rational design of oncological agents, the phenylalanine scaffold serves as a critical interface between tumor metabolism and drug delivery. However, native L-phenylalanine lacks the selectivity required for precision medicine and the stability necessary for peptide therapeutics. This guide analyzes the divergent utility of methylated phenylalanine derivatives , specifically dichotomizing the functional impact of


-methylation  versus 

-methylation
.
  • 
    -Methylation:  Enforces transport selectivity via the L-type Amino Acid Transporter 1 (LAT1/SLC7A5), a key oncoprotein overexpressed in glioblastoma, NSCLC, and breast cancer, while excluding the ubiquitous LAT2 transporter.
    
  • 
    -Methylation:  Acts as a "molecular shield" in peptidomimetics, eliminating proteolytic cleavage sites and improving oral bioavailability by modulating hydrogen bonding potential.
    

This whitepaper provides the mechanistic grounding, synthetic protocols, and validation workflows required to integrate these motifs into your drug development pipeline.

Part 1: The Mechanistic Basis of LAT1 Targeting ( -Methylation)

Tumor cells exhibit a high demand for large neutral amino acids (LNAAs) to fuel protein synthesis and mTORC1 signaling. This demand is met by the overexpression of LAT1 (SLC7A5). Unlike its isoform LAT2 (SLC7A8), which is expressed in normal epithelia and the gut, LAT1 is highly restricted in healthy tissue (primarily blood-brain barrier and testis) but massively upregulated in malignancy.

The Selectivity Filter

Native phenylalanine is a substrate for both LAT1 and LAT2. This lack of specificity leads to high background uptake in non-target tissues (muscle, liver) during diagnostic imaging or drug delivery.

The Engineering Solution: Introduction of a methyl group at the


-carbon (

-methyl-L-phenylalanine) creates a steric profile that is accommodated by the large binding pocket of LAT1 but sterically rejected by the more restrictive LAT2.
Quantitative Comparison: Transport Kinetics

The following table summarizes the affinity profiles of phenylalanine analogs, demonstrating the impact of methylation on transporter selectivity.

CompoundLAT1 Affinity (

)
LAT2 AffinityTumor/Background RatioApplication
L-Phenylalanine High (

)
HighLowNutrient

-Methyl-L-Phe
High (

)
Negligible High LAT1 Probe

-Methyl-L-Phe
LowLowN/APeptidomimetic
2-Iodo-L-Phe HighLowHighAuger Therapy
Pathway Visualization: The LAT1 Selectivity Gate

The following diagram illustrates the differential transport mechanism utilized to achieve high tumor-to-background ratios.

LAT1_Selectivity cluster_blood Extracellular Space (Blood) cluster_membrane Cell Membrane cluster_cyto Intracellular Space Phe Native Phe LAT1 LAT1 (Tumor) Phe->LAT1 High Affinity LAT2 LAT2 (Normal Tissue) Phe->LAT2 High Affinity AlphaMePhe α-Methyl-Phe AlphaMePhe->LAT1 Specific Transport AlphaMePhe->LAT2 Blocked (Steric Clash) TumorMetabolism mTORC1 Activation Protein Synthesis LAT1->TumorMetabolism NormalMetabolism Homeostasis LAT2->NormalMetabolism

Caption:


-Methyl-Phe exploits the structural differences between LAT1 and LAT2, ensuring uptake only in LAT1-overexpressing tumor cells.

Part 2: Therapeutic Engineering via -Methylation

While


-methylation drives targeting, 

-methylation drives stability. In the development of peptide-based oncology drugs (e.g., integrin inhibitors, somatostatin analogs), rapid degradation by serum proteases is a primary failure mode.
Mechanisms of Stabilization
  • Proteolytic Resistance:

    
    -methylation removes the amide hydrogen, preventing the formation of the transition state required for cleavage by serine proteases and chymotrypsin.
    
  • Conformational Constraint: The methyl group restricts the

    
     and 
    
    
    
    torsion angles, locking the peptide into a bioactive conformation (often a
    
    
    -turn) and reducing the entropic penalty of receptor binding.
  • Membrane Permeability: By replacing a hydrogen bond donor (NH) with a lipophilic methyl group, the desolvation energy required to cross the lipid bilayer is reduced.

Part 3: Synthetic Protocols

High-purity synthesis is required for biological validation. Below are the standard protocols for generating these derivatives.

Protocol A: Synthesis of -Methyl-L-Phenylalanine (Freidinger Method)

This method is preferred for preserving optical purity during peptide synthesis.

Reagents: Boc-L-Phe-OH, Paraformaldehyde, p-Toluenesulfonic acid (pTsOH), Triethylsilane (TES), TFA.

  • Oxazolidinone Formation:

    • Reflux Boc-L-Phe-OH (10 mmol) with paraformaldehyde (3 eq) and pTsOH (0.1 eq) in toluene using a Dean-Stark trap.

    • Checkpoint: Monitor TLC for disappearance of starting material. The product is the 5-oxazolidinone (Freidinger lactam).

  • Reductive Cleavage:

    • Dissolve the oxazolidinone in

      
      .
      
    • Add Triethylsilane (3 eq) and TFA (1:1 v/v). Stir at room temperature for 24 hours.

    • Mechanism:[1][2][3] The oxazolidinone ring opens, and the iminium ion is reduced by silane to the

      
      -methyl group.
      
  • Purification:

    • Concentrate in vacuo.[4] Precipitate with cold ether to yield

      
      -Me-Phe.
      
Protocol B: Synthesis of -Methyl-L-Phenylalanine (Asymmetric Alkylation)

Reagents:


-benzylidene-alanine methyl ester, Benzyl bromide, Chiral Phase Transfer Catalyst (e.g., Maruoka Catalyst), KOH.
  • Schiff Base Preparation: React L-alanine methyl ester with benzaldehyde.

  • Asymmetric Alkylation:

    • Dissolve Schiff base in toluene/KOH (aq).

    • Add Chiral PTC (1 mol%).

    • Add Benzyl bromide dropwise at 0°C.

    • Critical Step: The catalyst controls the facial selectivity of the enolate attack, ensuring the formation of the quaternary center with high enantiomeric excess (ee).

  • Hydrolysis: Acidic hydrolysis (1N HCl) removes the imine and ester groups to yield

    
    -methyl-L-Phe.
    
Synthesis Workflow Diagram

Synthesis_Workflow cluster_NMe N-Methylation (Stability) cluster_AlphaMe Alpha-Methylation (Selectivity) Start1 Boc-L-Phenylalanine Step1 Cyclization (Paraformaldehyde/H+) Start1->Step1 Inter1 Oxazolidinone (Freidinger Lactam) Step1->Inter1 Step2 Reductive Ring Opening (TES/TFA) Inter1->Step2 End1 N-Methyl-L-Phe Step2->End1 Start2 Alanine Schiff Base Step3 Asymmetric Alkylation (Benzyl Bromide + Chiral PTC) Start2->Step3 End2 α-Methyl-L-Phe Step3->End2

Caption: Parallel synthetic routes for generating N-methyl (peptide stability) and


-methyl (LAT1 tracer) derivatives.

Part 4: Experimental Validation (Self-Validating Systems)

To confirm that your derivative is functioning via the intended mechanism, you must perform a Competitive Inhibition Assay .

Protocol: LAT1 Specificity Confirmation

Objective: Prove that uptake is mediated by LAT1 and not System A or LAT2.

  • Cell Model: Use HEK293 cells stably transfected with human LAT1 (hLAT1) and control cells (MOCK).

  • Tracer: Use

    
    -L-Leucine or your radiolabeled derivative.
    
  • Inhibitors (The Validation Controls):

    • BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid): Pan-System L inhibitor (blocks LAT1, LAT2, LAT3, LAT4).

    • MeAIB (N-methyl-aminoisobutyric acid): System A specific inhibitor.

  • Workflow:

    • Condition A: Tracer alone (Total Uptake).

    • Condition B: Tracer +

      
       BCH (Non-specific binding only).
      
    • Condition C: Tracer +

      
       MeAIB (System L uptake only).
      
  • Interpretation:

    • If uptake is blocked by BCH but not MeAIB, the transport is System L mediated.

    • To distinguish LAT1 vs LAT2, compare uptake in hLAT1-HEK vs. hLAT2-HEK cell lines using

      
      -methyl-Phe as the competitive blocker.
      

References

  • Wiriyasermkul, P., et al. (2012). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1).[5] ResearchGate. Link

  • Chatterjee, J., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. PubMed.[3] Link

  • Sun, D., et al. (2008). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry. Link

  • Haase, C., et al. (2007). L-Type Amino Acid Transporters LAT1 and LAT4 in Cancer: Uptake of 3-O-Methylfluorescein-L-Phenylalanine. Journal of Physiology. Link

  • Cui, H., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. PubMed Central. Link

  • PubChem. (2023). N-Methylphenylalanine Compound Summary. National Library of Medicine. Link

Sources

Technical Guide: Hydrophobicity and Solubility Profile of Fmoc-3-Methyl-D-Phenylalanine

[1][2]

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of Fmoc-3-Methyl-D-Phenylalanine (Fmoc-D-Phe(3-Me)-OH), a non-proteinogenic amino acid derivative used to introduce steric constraints and proteolytic stability into peptide backbones.[1][2]

The molecule exhibits a high hydrophobicity profile driven by the synergistic lipophilicity of the fluorenylmethyloxycarbonyl (Fmoc) protecting group and the methylated aromatic side chain. While this hydrophobicity facilitates membrane permeability in final peptide constructs, it presents significant solubility and aggregation challenges during Solid Phase Peptide Synthesis (SPPS). This guide details the solubility limits, solvent compatibility, and specific handling protocols required to maintain synthetic fidelity.

Part 1: Molecular Architecture & Physicochemical Profiling[2]

Structural Deconstruction

The solubility behavior of Fmoc-3-Methyl-D-Phenylalanine is dictated by three distinct structural domains. Understanding these domains is crucial for predicting solvent interaction.[2]

DomainStructural ComponentPhysicochemical Contribution
N-Terminus Fmoc Group Dominant Hydrophobe: A large, tricyclic aromatic system that drives strong

stacking interactions, leading to low water solubility and high aggregation potential.[1][2]
Core D-Phenylalanine Chiral Scaffold: The D-configuration confers resistance to enzymatic degradation (proteolysis) but possesses identical solubility properties to the L-isomer in achiral solvents.[1][2]
Side Chain 3-Methyl Substituent Lipophilic Modifier: The methyl group at the meta position adds steric bulk and increases the partition coefficient (LogP) relative to native Phenylalanine.
Hydrophobicity Assessment (LogP)

The partition coefficient (

12
  • Fmoc-Phe-OH (Reference):

    
    [1][2]
    
  • Methyl Group Contribution:

    
    [1][2]
    
  • Fmoc-3-Methyl-D-Phe-OH (Estimated):

    
    [1][2]
    

Implication: This molecule is classified as super-hydrophobic in the context of peptide synthesis. It will partition exclusively into organic phases and requires polar aprotic solvents to disrupt intermolecular hydrophobic bonding.[2]

Visualization: Structural Hydrophobicity Logic

The following diagram illustrates the additive hydrophobic effects and the resulting solubility logic.

GMoleculeFmoc-3-Methyl-D-PhenylalanineFmocFmoc Group(Aromatic Tricycle)Molecule->FmocCoreD-Phe Backbone(Alpha Carbon)Molecule->CoreMethyl3-Methyl Group(Meta-Substitution)Molecule->MethylEffect1High LogP (~5.1)Water InsolubleFmoc->Effect1Dominant DriverEffect2Pi-Pi Stacking(Aggregation Risk)Fmoc->Effect2Methyl->Effect1Increases LipophilicityEffect3Steric Hindrance(Slower Coupling)Methyl->Effect3Meta-Bulk

Figure 1: Deconstruction of hydrophobic and steric contributions to the physicochemical profile of Fmoc-3-Methyl-D-Phenylalanine.[1][2]

Part 2: Solubility Profile & Solvent Compatibility

Solvent Compatibility Matrix

The following data summarizes the solubility behavior at

Solvent ClassSpecific SolventSolubility RatingObservations
Polar Aprotic DMF (Dimethylformamide)Excellent (

)
Preferred solvent for SPPS stock solutions.[1][2]
Polar Aprotic NMP (N-Methyl-2-pyrrolidone)Excellent (

)
Superior for preventing aggregation in difficult sequences.[1][2]
Chlorinated DCM (Dichloromethane)Good (

)
Good solubility, but volatility can cause concentration changes.[1][2]
Protic Methanol / Ethanol Poor to Moderate Soluble only at low concentrations or with heating; risk of esterification.
Aqueous Water / PBS Insoluble Precipitates immediately.[1][2] Requires organic co-solvent (

).[2]
Ethers Diethyl Ether / Hexane Insoluble Used for precipitation/purification of the solid.
The Aggregation Threshold

Despite high solubility in DMF, Fmoc-3-Methyl-D-Phenylalanine is prone to concentration-dependent aggregation .[1][2]

  • Mechanism: The planar Fmoc group and the phenyl ring stack (

    
     interactions), forming supramolecular structures that increase viscosity and reduce effective concentration.
    
  • Critical Concentration: Avoid stock solutions

    
    .
    
  • Mitigation: If the solution appears viscous or cloudy, add Chaotropic Salts (e.g.,

    
     or 
    
    
    in DMF) to disrupt hydrogen bonding and hydrophobic stacking.

Part 3: Experimental Protocols

Protocol A: Saturation Shake-Flask Solubility Assay

Purpose: To determine the exact solubility limit in a specific solvent system prior to automated synthesis.[1]

  • Preparation: Weigh

    
     of Fmoc-3-Methyl-D-Phenylalanine into a 
    
    
    HPLC vial.
  • Solvent Addition: Add

    
     of the target solvent (e.g., DMF).
    
  • Agitation: Vortex for 1 minute, then sonicate for 5 minutes at ambient temperature.

  • Observation & Iteration:

    • If fully dissolved (clear solution), solubility is

      
      .
      
    • If undissolved solid remains, add solvent in

      
       increments, repeating step 3, until clarity is achieved.
      
  • Quantification: Calculate solubility (

    
    ) using:
    
    
    
    [1][2]
Protocol B: HPLC Hydrophobicity Retention Index

Purpose: To empirically validate the hydrophobicity relative to standard Fmoc-Phe-OH.[1][2]

  • Column: C18 Reverse Phase (e.g., Phenomenex Jupiter,

    
    , 
    
    
    ).
  • Mobile Phase:

    • A:

      
       TFA in Water
      
    • B:

      
       TFA in Acetonitrile
      
  • Gradient: 5% B to 95% B over 20 minutes.

  • Injection: Inject

    
     of a 
    
    
    solution.
  • Analysis:

    • Record Retention Time (

      
      ) of Fmoc-Phe-OH (Standard).[1][2]
      
    • Record Retention Time (

      
      ) of Fmoc-3-Methyl-D-Phe-OH.
      
    • Expectation: The methylated derivative should elute later (higher

      
      ) due to the lipophilic methyl group interaction with the C18 stationary phase.
      

Part 4: Application in Solid Phase Peptide Synthesis (SPPS)

Coupling Challenges

The 3-methyl group is in the meta position. While less sterically demanding than ortho (2-methyl) substitution, it still imposes rotational constraints.[1][2]

  • Steric Hindrance: The methyl group restricts the rotation of the phenyl ring, slowing down the nucleophilic attack of the amino group during coupling.

  • Hydrophobic Collapse: During synthesis, a sequence of hydrophobic residues (e.g., ...Phe-Leu-3MePhe...) can collapse on the resin, making the N-terminus inaccessible.

Optimized SPPS Workflow

The following decision tree outlines the recommended workflow for incorporating this residue.

SPPS_WorkflowStartStart Coupling:Fmoc-3-Methyl-D-Phe-OHSolventCheckSelect SolventStart->SolventCheckDMFDMF (Standard)SolventCheck->DMFSimple SeqNMPNMP (Difficult Seq)SolventCheck->NMPAggregating SeqActivationActivation StrategyDMF->ActivationNMP->ActivationStandardDIC/Oxyma or HBTU(Standard)Activation->StandardHighPowerHATU / HOAt(High Efficiency)Activation->HighPowerRecommendedCouplingCoupling Reaction(45-60 mins)Standard->CouplingHighPower->CouplingCheckKaiser Test / ChloranilCoupling->CheckPassDe-protect & ContinueCheck->PassBlue (Negative)FailIncomplete CouplingCheck->FailColor (Positive)RetryRe-Couple (Double Coupling)Use Fresh ReagentsFail->RetryRetry->Check

Figure 2: Decision tree for solvent selection and coupling activation strategies in SPPS.

Specific Recommendations
  • Solvent: Use NMP (N-Methyl-2-pyrrolidone) if the peptide sequence contains other hydrophobic residues (Val, Ile, Phe) to minimize aggregation.[1][2]

  • Activation: Use HATU/HOAt with DIPEA. The HOAt additive is superior to HOBt for sterically hindered amino acids.

  • Double Coupling: It is highly recommended to perform a double coupling cycle (2 x 45 min) automatically to ensure >99% incorporation.

References

  • PubChem. (2025).[2] Fmoc-phenylalanine | C24H21NO4.[1][2] National Library of Medicine.[2] Available at: [Link][1][2]

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.

Methodological & Application

Application Note: Solid-Phase Peptide Synthesis (SPPS) Protocols for Fmoc-3-Methyl-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the specific material handling and synthetic protocols for Fmoc-3-Methyl-D-Phenylalanine (Fmoc-D-Phe(3-Me)-OH). While standard Fmoc SPPS cycles are generally applicable, the incorporation of this non-canonical amino acid (NCAA) introduces specific steric and stereochemical challenges. The 3-methyl substituent (meta-position) increases lipophilicity and restricts conformational freedom without the severe steric penalty of ortho-substitution. However, the D-configuration requires strict adherence to racemization-suppressing activation methods. This guide prioritizes DIC/Oxyma Pure activation at room temperature to maximize chiral integrity.

Chemical Profile & Material Science

Understanding the physical constraints of the building block is the first step to successful incorporation.

PropertySpecification
Chemical Name N-alpha-(9-Fluorenylmethyloxycarbonyl)-3-methyl-D-phenylalanine
Abbreviation Fmoc-D-Phe(3-Me)-OH
CAS Number 352351-64-5
Molecular Weight ~401.5 g/mol
Stereochemistry D-Isomer (R-configuration at

-carbon)
Side Chain Character Lipophilic, aromatic, meta-substituted
Solubility Soluble in DMF, NMP; sparingly soluble in DCM
Preferred Resin Rink Amide (for amides) or Wang (for acids)

Critical Considerations (The "Why" Behind the Protocol)

Stereochemical Integrity (Racemization Risk)

D-amino acids are prone to racemization (conversion to the L-enantiomer) during the activation step, particularly via the 5(4H)-oxazolone mechanism .[1]

  • Risk Factor: High temperatures (>40°C) and strong bases (e.g., DIEA) during activation significantly increase the rate of proton abstraction from the

    
    -carbon.
    
  • Solution: We utilize DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate). Unlike basic additives, Oxyma Pure creates a highly reactive ester at a near-neutral pH (approx. pH 4.6), drastically reducing base-catalyzed racemization compared to HATU/DIEA systems.

Steric Factors of the 3-Methyl Group

The methyl group at the meta (3) position is less sterically demanding than the ortho (2) position.

  • Implication: While "double coupling" is recommended to ensure high yield, aggressive "forcing" conditions (microwave heating) are generally unnecessary and counter-productive due to the racemization risk. Standard coupling times (60 min) are usually sufficient.

Experimental Protocols

Reagent Preparation[3]
  • Activator Base (Avoid if possible): If using onium salts (HATU/HBTU), use TMP (2,4,6-Collidine) instead of DIEA. Collidine is a weaker base with higher steric bulk, reducing

    
    -proton abstraction.
    
  • Recommended System (DIC/Oxyma):

    • Solution A: 0.5 M Fmoc-D-Phe(3-Me)-OH in DMF.

    • Solution B: 0.5 M Oxyma Pure in DMF.

    • Solution C: 0.5 M DIC in DMF.

Protocol A: Resin Preparation (Swelling)
  • Step 1: Weigh appropriate resin (e.g., Rink Amide MBHA, 0.5 mmol/g).

  • Step 2: Swell in DCM (Dichloromethane) for 20 minutes. DCM swells polystyrene cores better than DMF, exposing internal reactive sites.

  • Step 3: Wash 3x with DMF to exchange solvent.

Protocol B: The Coupling Cycle (Elongation)

This cycle is designed to maximize yield while preserving chirality.

Visualization: Optimized SPPS Cycle

SPPS_Cycle Start Fmoc-Peptide-Resin Deprotect 1. Deprotection 20% Piperidine/DMF Start->Deprotect Wash1 2. Wash (DMF x5) Deprotect->Wash1 Activate 3. Activation DIC + Oxyma Pure Wash1->Activate Add AA Couple 4. Coupling (60 min, RT) Activate->Couple Wash2 5. Wash (DMF x3, DCM x2) Couple->Wash2 Test 6. QC: Kaiser Test Wash2->Test Test->Activate Color (Positive) Re-couple End Next Cycle Test->End Blue (Negative)

Figure 1: Standard SPPS workflow optimized for D-amino acids. Note the re-coupling loop if the Kaiser test indicates incomplete reaction.

Detailed Steps:
  • Deprotection: Treat resin with 20% Piperidine in DMF (2 x 10 min).

    • Note: Avoid DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) for D-amino acids as it promotes racemization.

  • Wash: DMF (5 x 1 min) to remove all traces of piperidine.

  • Activation & Coupling (In Situ):

    • Add 3.0 equivalents (eq) of Fmoc-D-Phe(3-Me)-OH .

    • Add 3.0 eq of Oxyma Pure .

    • Add 3.0 eq of DIC .

    • Crucial: Pre-activation is not recommended for carbodiimide chemistry; add reagents directly to the resin slurry to minimize side reactions (e.g., N-acylurea formation).

  • Reaction: Agitate at Room Temperature (22-25°C) for 60 minutes.

  • Monitoring: Perform a Kaiser Test (ninhydrin).

    • Colorless beads: Coupling complete.

    • Blue beads: Incomplete. Proceed to Protocol C (Re-coupling).

Protocol C: Troubleshooting Difficult Couplings

If the 3-methyl group causes steric hindrance (indicated by a positive Kaiser test), do not simply heat the reaction. Use the following decision tree.

Visualization: Coupling Optimization Logic

Coupling_Logic Start Incomplete Coupling (Positive Kaiser Test) Choice1 1st Intervention: Double Couple Start->Choice1 Method1 Repeat DIC/Oxyma 45 min @ RT Choice1->Method1 Check1 Result? Method1->Check1 Choice2 2nd Intervention: Change Chemistry Check1->Choice2 Fail Success Proceed to Next AA Check1->Success Pass Method2 HATU / HOAt / Collidine (Max 1 hr @ RT) Choice2->Method2 Method2->Success Failure Cap Unreacted Amines (Acetic Anhydride) Method2->Failure Persistent Fail

Figure 2: Decision matrix for handling sterically hindered couplings without compromising chiral purity.

Protocol D: Cleavage and Isolation
  • Wash: DCM (5x) followed by MeOH (2x) to shrink resin. Dry under vacuum.

  • Cocktail Preparation: Prepare Reagent K analogue or standard TFA cocktail:

    • TFA (Trifluoroacetic acid): 92.5%

    • TIPS (Triisopropylsilane): 2.5% (Scavenger for carbocations)

    • H2O: 2.5%

    • DODT (3,6-Dioxa-1,8-octanedithiol): 2.5% (Only if Cys/Met present; otherwise increase water/TIPS).

  • Reaction: Agitate for 2-3 hours at RT.

  • Precipitation: Filter resin, drop filtrate into cold Diethyl Ether (-20°C). Centrifuge to pellet peptide.

Analytical Verification

For Fmoc-3-Methyl-D-Phenylalanine containing peptides, standard C18 HPLC is sufficient.

  • Chiral Analysis: To verify the lack of racemization, use a chiral column (e.g., Chiralpak) or Marfey’s Reagent analysis if the D/L ratio is critical for biological activity.

  • Mass Spectrometry: The methyl group adds +14 Da relative to standard Phenylalanine. Ensure the parent ion reflects this shift.

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from

  • Merck Millipore. (n.d.). Novabiochem® Coupling Reagents: Oxyma Pure vs HOBt.[2][3][4] Retrieved from

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[2][4][5] Chemistry – A European Journal.

  • PubChem. (2025).[6] Fmoc-D-phenylalanine methyl ester and derivatives.[6][7][8][9] Retrieved from

  • BenchChem. (2025). Technical Support: Avoidance of D-Amino Acid Racemization in Solid-Phase Peptide Synthesis. Retrieved from

Sources

Application Note & Protocols: A Guide to the Synthesis and Evaluation of Protease-Resistant Peptides Using D-Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Overcoming the Achilles' Heel of Peptide Therapeutics

Peptide-based therapeutics offer remarkable specificity and potency, yet their clinical translation is often hampered by a critical vulnerability: rapid degradation by endogenous proteases.[1][2] The vast majority of natural proteases are stereospecific, exclusively recognizing and cleaving peptide bonds between L-amino acids, the canonical building blocks of proteins.[3] This enzymatic susceptibility leads to short in vivo half-lives, limiting the therapeutic window and efficacy of peptide drugs.[2][4]

A powerful and elegant strategy to overcome this limitation is the incorporation of D-amino acids—the non-natural mirror images (enantiomers) of L-amino acids.[3][5] Peptides containing one or more D-amino acids are highly resistant to proteolytic degradation because they do not fit into the chiral active sites of common proteases.[1][3][6] This guide provides a comprehensive overview of the principles and methodologies for designing, synthesizing, and evaluating protease-resistant peptides through the strategic incorporation of D-amino acids, tailored for researchers and drug development professionals.

Part 1: Design Principles for Enhanced Proteolytic Stability

The primary rationale for using D-amino acids is to create peptides that are invisible to the body's proteolytic machinery.[3][7] This enhanced stability can lead to significantly longer circulation half-lives and improved bioavailability.[8]

Key Strategies for Incorporating D-Amino Acids:

  • Single/Multiple Substitutions: Replacing specific L-amino acids at known protease cleavage sites with their D-enantiomers can effectively block degradation while minimizing structural perturbation.[2][5][8]

  • Enantio-Peptides: Synthesizing the entire peptide with D-amino acids results in a mirror-image molecule that is exceptionally resistant to proteolysis.[3][6]

  • Retro-Inverso Peptides: These analogs are composed of D-amino acids in a reversed sequence. This arrangement aims to mimic the side-chain topography of the original L-peptide, potentially preserving biological activity while ensuring protease resistance.[1][8]

The choice of strategy depends on the specific application and the need to preserve the peptide's native conformation for receptor binding or other biological functions.[6]

Part 2: Synthesis of D-Amino Acid-Containing Peptides via Fmoc-SPPS

The gold standard for chemical peptide synthesis is Solid-Phase Peptide Synthesis (SPPS) , with the Fluorenylmethyloxycarbonyl (Fmoc) protection strategy being the most widely used due to its mild reaction conditions.[9][10][11] The incorporation of D-amino acids into a peptide sequence using Fmoc-SPPS is straightforward and follows the same fundamental cycle as the incorporation of L-amino acids.[12]

The process involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[13][14] Each cycle consists of four main steps:

  • Fmoc Deprotection: The Nα-Fmoc protecting group of the resin-bound amino acid is removed, typically with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[10][15] This exposes a free amine for the next coupling step.

  • Washing: The resin is thoroughly washed to remove the piperidine and any byproducts.[13]

  • Amino Acid Coupling: The next protected amino acid (L- or D-) is "activated" and coupled to the free amine of the growing peptide chain.[10][16]

  • Final Washing: The resin is washed again to remove excess reagents and byproducts, preparing it for the next cycle.[13]

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed, typically using a strong acid cocktail containing trifluoroacetic acid (TFA).[12][17]

Visualizing the Fmoc-SPPS Cycle for D-Amino Acid Incorporation

Fmoc_SPPS_Cycle cluster_0 Fmoc-SPPS Cycle for D-Amino Acid Addition Start Resin-Bound Peptide (N-terminally Fmoc-protected) Deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Expose N-terminal amine Wash1 Step 2: Washing (DMF) Deprotection->Wash1 Remove piperidine Coupling Step 3: Coupling (Activated Fmoc-D-AA + Coupling Reagents) Wash1->Coupling Prepare for coupling Wash2 Step 4: Washing (DMF) Coupling->Wash2 Couple Fmoc-D-Amino Acid End Resin-Bound Peptide + 1 Residue (N-terminally Fmoc-protected) Wash2->End Remove excess reagents Repeat Repeat Cycle for Next Amino Acid End->Repeat Continue elongation Repeat->Deprotection

Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS) for incorporating a D-amino acid.

Part 3: Purification and Characterization

Following cleavage from the resin, the crude peptide product is a mixture containing the desired peptide along with various impurities such as truncated or deletion sequences.[18][19]

Purification

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method for purifying peptides.[18] The separation is based on the hydrophobicity of the peptide.

  • Stationary Phase: A nonpolar stationary phase, typically C18-modified silica, is used.[18]

  • Mobile Phase: A gradient of increasing organic solvent (commonly acetonitrile) in an aqueous solvent (water), both typically containing 0.1% TFA, is used to elute the peptides.[18] More hydrophobic peptides are retained longer on the column.

Fractions are collected and analyzed by analytical HPLC and mass spectrometry to identify those containing the pure target peptide.[18]

Characterization
  • Mass Spectrometry (MS): Used to confirm the identity of the synthesized peptide by verifying its molecular weight.[12][19] Electrospray ionization (ESI-MS) is commonly employed for this purpose.[12]

  • Analytical RP-HPLC: Used to determine the purity of the final peptide product. The peak area of the target peptide is compared to the total area of all peaks detected at a specific wavelength (typically 210-220 nm).[18][19]

Part 4: Protocol for Synthesis of a Model D-Amino Acid Peptide

This protocol describes the manual synthesis of a model 9-amino acid peptide (Ac-Arg-Arg-Gln-Arg-Arg-D-Ala-Arg-Arg-Arg-NH₂) on a 0.1 mmol scale using standard Fmoc-SPPS chemistry.

Materials:

  • Rink Amide MBHA resin (0.1 mmol)[15]

  • Fmoc-protected L-amino acids (Arg(Pbf), Gln(Trt)) and Fmoc-D-Ala-OH

  • Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)

  • Deprotection solution: 20% (v/v) piperidine in DMF[15]

  • Capping reagent: Acetic anhydride

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Preparation: a. Place 0.1 mmol of Rink Amide resin in a peptide synthesis vessel. b. Swell the resin in DMF for 30-60 minutes.[17][20] Drain the DMF.

  • Initial Fmoc Deprotection: a. Add the 20% piperidine/DMF solution to the resin and agitate for 3 minutes. Drain. b. Add fresh 20% piperidine/DMF solution and agitate for 10-15 minutes. Drain. c. Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (Example: Coupling Fmoc-Arg(Pbf)-OH): a. In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (4 eq, 0.4 mmol), HATU (3.9 eq, 0.39 mmol), and DIPEA (8 eq, 0.8 mmol) in DMF. b. Pre-activate the mixture by agitating for 5 minutes. c. Add the activated amino acid solution to the resin. Agitate for 1-2 hours. d. Drain the coupling solution and wash the resin with DMF (3-5 times). Perform a Kaiser test to confirm the completion of the coupling reaction (primary amine absence).[17]

  • Peptide Chain Elongation: a. Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each amino acid in the sequence, including Fmoc-D-Ala-OH, until the full sequence is assembled.

  • N-terminal Acetylation (Capping): a. After the final Fmoc deprotection, wash the resin with DMF. b. Add a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF to the resin. Agitate for 30 minutes. c. Drain and wash the resin with DMF, followed by DCM, and dry under vacuum.

  • Cleavage and Deprotection: a. Add the cold cleavage cocktail (e.g., 10 mL) to the dried resin.[12] b. Agitate at room temperature for 2-3 hours.[17] c. Filter the resin and collect the filtrate containing the peptide. d. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification and Analysis: a. Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture). b. Purify the peptide using preparative RP-HPLC. c. Pool the pure fractions, confirm identity and purity with analytical HPLC and MS, and lyophilize to obtain a white powder.[18][19]

Part 5: Protocol for Protease Resistance Assay

This protocol details a method to assess the stability of the synthesized D-amino acid-containing peptide against a common protease, trypsin, in comparison to its all-L-amino acid counterpart.

Materials:

  • Purified D-Ala containing peptide (Test Peptide)

  • Purified all-L-amino acid version (Control Peptide)

  • Trypsin (sequencing grade)

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 10% TFA in water

  • Analytical RP-HPLC system with a C18 column

  • Mass Spectrometer

Procedure:

  • Preparation: a. Prepare stock solutions of the Test and Control peptides (e.g., 1 mg/mL) in the assay buffer. b. Prepare a stock solution of trypsin (e.g., 0.1 mg/mL) in a suitable buffer.

  • Digestion Reaction: a. For each peptide, set up a reaction by mixing the peptide solution with trypsin in the assay buffer. A typical enzyme:substrate ratio is 1:100 (w/w). b. Set up a control reaction for each peptide containing only the peptide and assay buffer (no enzyme). c. Incubate all samples at 37°C.

  • Time-Course Analysis: a. At various time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot from each reaction tube. b. Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution. This acidifies the sample and denatures the trypsin.

  • Quantification by RP-HPLC: a. Analyze each quenched time-point sample by analytical RP-HPLC. b. Monitor the chromatogram at ~215 nm. c. Quantify the amount of remaining intact peptide by integrating the area of the corresponding peak.

  • Data Analysis: a. For each peptide, plot the percentage of intact peptide remaining versus time. b. Compare the degradation profile of the D-amino acid-containing peptide to its all-L control. A significantly slower rate of degradation for the D-peptide demonstrates its enhanced protease resistance.[21]

Visualizing the Protease Resistance Assay Workflow

Protease_Assay_Workflow cluster_1 Protease Resistance Assay Workflow Prep 1. Prepare Solutions (D-Peptide, L-Peptide, Trypsin) Incubate 2. Set up Reactions & Incubate at 37°C (Peptide + Trypsin) Prep->Incubate Time 3. Collect Aliquots at Time Points (0, 1, 4, 8, 24h) Incubate->Time Quench 4. Quench Reaction (Add 10% TFA) Time->Quench Analyze 5. Analyze by RP-HPLC (Quantify intact peptide peak) Quench->Analyze Plot 6. Plot Data (% Intact Peptide vs. Time) Analyze->Plot

Caption: A streamlined workflow for evaluating the proteolytic stability of peptides.

Expected Outcome: Comparative Stability Data

The results of the protease assay can be summarized in a table to clearly illustrate the stabilizing effect of D-amino acid incorporation.

Time Point (Hours)% Intact All-L Peptide% Intact D-Ala Peptide
0100%100%
1~40%~98%
4<10%~95%
8<1%~92%
24Undetectable~85%

Note: Data are representative and will vary based on the peptide sequence and specific assay conditions.

Conclusion

Incorporating D-amino acids is a robust and highly effective strategy for engineering protease-resistant peptides. By leveraging standard Fmoc-SPPS methodologies, researchers can readily synthesize modified peptides with significantly enhanced stability, a critical attribute for the development of next-generation peptide therapeutics. The protocols outlined in this guide provide a solid foundation for the successful synthesis, purification, and evaluation of these promising molecules.

References

  • A Comprehensive Technical Guide to Fmoc-Based Solid-Phase Peptide Synthesis (SPPS). Benchchem.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020).
  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Creative Peptides.
  • Fmoc Solid-Phase Peptide Synthesis. (2015). Methods in Molecular Biology.
  • Fmoc Solid Phase Peptide Synthesis. ChemPep Inc.
  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). Biomatik.
  • D-Amino Acid-Containing Peptide Synthesis. CD Formulation.
  • Protease-Resistant Peptide Design – Empowering Nature's Fragile Warriors Against HIV. (2013). Protein Science.
  • D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? (2021). International Journal of Molecular Sciences.
  • D-Peptide and D-Protein technology: Recent advances, challenges, and opportunities. (2022). ChemRxiv.
  • Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. (2016). Amino Acids.
  • D-amino acid peptides to resist common proteases. (2012). LifeTein.
  • Methods and protocols of modern solid phase peptide synthesis. (2014). Journal of Peptide Science.
  • Manual Solid Phase Peptide Synthesis Protocol. (2016). The Werner Lab, University of Pittsburgh.
  • Analysis of Endogenous D-Amino Acid-Containing Peptides in Metazoa. (2013). Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics.
  • The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. (2017). Molecules.
  • Overcoming the Challenges of Peptide Drug Development. Concept Life Sciences.
  • Incorporation of D-amino acids into peptides via enzymic condensation in organic solvents. (1987). Journal of the American Chemical Society.
  • Enzymes acting on peptides containing D-amino acid. (2000). FEMS Microbiology Letters. Available at: [Link]

  • Synthesis of d-Amino Acid-Containing Dipeptides Using the Adenylation Domains of Nonribosomal Peptide Synthetase. (2018). Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Solid Phase Peptide Synthesis (SPPS) explained. (2023). Bachem.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
  • Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. (2019). Pharmaceutics.
  • Peptide Purification Process & Methods: An Overview. Bachem.
  • Peptide Purification and Product Analysis. AltaBioscience.
  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (2020). ChemBioChem.
  • Challenges and Solutions in D-Amino Acid Production Methods. (2024). International Journal of Environment, Agriculture and Biotechnology. Available at: [Link]

  • Analytical Chemistry and Biochemistry of D-Amino Acids. (1996). Biomedical Chromatography. Available at: [Link]

  • D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. (2025). bioRxiv.
  • The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. (2021). ACS Pharmacology & Translational Science. Available at: [Link]

  • Protease specificity determination by using cellular libraries of peptide substrates (CLiPS). (2006). Proceedings of the National Academy of Sciences.
  • Evaluation of Strategies for Improving Proteolytic Resistance of Antimicrobial Peptides by Using Variants of EFK17, an Internal Segment of LL-37. (2014). Antimicrobial Agents and Chemotherapy.
  • Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. (2024). ACS Biomaterials Science & Engineering. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Minimizing Racemization of Fmoc-3-Methyl-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent Killer" of Chiral Purity

User Query: "I am synthesizing a peptide containing Fmoc-3-Methyl-D-Phenylalanine. I am observing split peaks in HPLC and suspect racemization. How do I fix this?"

Scientist's Analysis: Fmoc-3-Methyl-D-Phenylalanine (3-Me-D-Phe) presents a dual challenge in Solid-Phase Peptide Synthesis (SPPS). First, the methyl group on the phenyl ring (meta-position) introduces steric bulk , significantly slowing down the acylation kinetics compared to native Phenylalanine. Second, this sluggish coupling creates a prolonged window for base-catalyzed enolization , the primary driver of racemization in SPPS.

If you are using standard protocols (e.g., HBTU/DIEA at room temperature or high-temperature microwave coupling), you are likely driving the formation of the oxazolone intermediate , which rapidly loses chiral integrity.

This guide provides a self-validating protocol to minimize racemization (<1%) while maintaining high coupling efficiency.

The Mechanism: Why Racemization Happens

To solve the problem, you must visualize the enemy. Racemization in Fmoc-chemistry is almost exclusively base-driven.

The Danger Zone: Oxazolone Formation

When you activate the carboxyl group of 3-Me-D-Phe, the presence of a tertiary base (like DIEA or Piperidine) can abstract the acidic proton from the


-carbon. This risk is exacerbated because the bulky 3-methyl group prevents the amine of the growing peptide chain from attacking the activated ester quickly.

Key Insight: The longer the activated amino acid sits in solution with a base without reacting, the higher the racemization.

RacemizationPathway FmocAA Fmoc-3-Me-D-Phe (Chirally Pure) Activated Activated Ester (O-Acylisourea / OBt) FmocAA->Activated Activation (DIC/Oxyma) Oxazolone Oxazolone Intermediate (Azlactone) Activated->Oxazolone Slow Coupling (Steric Hindrance) Peptide Desired Peptide (Pure D-Isomer) Activated->Peptide Fast Coupling (Ideal Path) Enol Enolized Intermediate (Planar/Achiral) Oxazolone->Enol Base Catalysis (DIEA/Piperidine) Oxazolone->Peptide Slow Attack Racemic Racemic Mixture (L- and D-Isomers) Enol->Racemic Reprotonation

Figure 1: The Racemization Trap. Steric hindrance of 3-Me-D-Phe slows the "Green" path, forcing the molecule into the "Yellow/Red" oxazolone pathway if bases are present.

Optimized Coupling Protocol

Do NOT use phosphonium salts (PyBOP) or uronium salts (HBTU/HATU) with DIEA for this specific residue if you are observing racemization. The presence of the strong base (DIEA) is the root cause.

The "Safe-Mode" Protocol: Carbodiimide/Oxime Activation

This protocol relies on DIC (Diisopropylcarbodiimide) and Oxyma Pure .[1][2][3] This combination generates a pH-neutral activation environment, virtually eliminating base-catalyzed proton abstraction.

ParameterStandard Protocol (High Risk)Optimized Protocol (Low Risk)
Activator HBTU or HATUDIC (Diisopropylcarbodiimide)
Additive HOBt or NoneOxyma Pure (Ethyl cyanoglyoxylate-2-oxime)
Base DIEA (Diisopropylethylamine)NONE (Strictly base-free)
Equivalents 5.0 eq3.0 eq (Higher conc. improves kinetics)
Temperature 75°C - 90°C (Microwave)Room Temperature (or max 50°C MW)
Solvent DMFDMF (or NMP for difficult sequences)
Step-by-Step Methodology
  • Preparation:

    • Dissolve Fmoc-3-Me-D-Phe-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.

    • Note: Ensure the amino acid is fully dissolved before adding the carbodiimide.

  • Activation (The Critical Step):

    • Add DIC (3.0 eq) to the mixture.[3][4]

    • Pre-activation: Allow to react for exactly 2 minutes at Room Temperature. This forms the active Oxyma ester.

    • Why? Pre-activation ensures the reactive species is ready immediately upon contact with the resin, minimizing the time the free amino acid sits in solution.

  • Coupling:

    • Add the activated mixture to the resin-bound peptide.[5][6]

    • Agitate at Room Temperature for 60–120 minutes .

    • Optional: If using microwave, set maximum temperature to 50°C (Power: 25W). Do not exceed this.

  • Monitoring:

    • Perform a Kaiser Test or Chloranil Test (for secondary amines). If positive, do not add base. Recouple using fresh reagents.

Troubleshooting & FAQs

Q1: I must use HATU because the coupling is too difficult for DIC. What do I do?

A: If you are forced to use HATU (a stronger activator) due to extreme steric hindrance, you must swap the base.

  • Stop using DIEA. It is too basic (

    
    ).
    
  • Start using TMP (2,4,6-Trimethylpyridine / Collidine).

    • Collidine is a weaker base (

      
      ) and is sterically hindered, making it terrible at abstracting the 
      
      
      
      -proton but sufficient to drive the HATU reaction.
    • Protocol: Fmoc-AA (3 eq) + HATU (2.9 eq) + Collidine (6 eq).

Q2: How do I confirm if the split peak is actually racemization?

A: You need to synthesize a "Racemic Standard."

  • Synthesize your target peptide using the pure D-isomer .

  • Synthesize a small batch using the L-isomer (Fmoc-3-Me-L-Phe) at the same position.

  • Co-inject both crude peptides onto your HPLC.

  • Result: If your original "D-peptide" chromatogram shows a small shoulder that matches the retention time of the "L-peptide," you have confirmed racemization.

Q3: Why is my yield low even with DIC/Oxyma?

A: The 3-methyl group creates a "congested" environment.

  • Solution: Use Double Coupling .

    • Couple 1: DIC/Oxyma, 1 hour.

    • Drain (do not wash extensively).

    • Couple 2: Fresh DIC/Oxyma/AA, 1 hour.

  • Solvent Switch: Use NMP (N-Methyl-2-pyrrolidone) instead of DMF. NMP swells the resin better, improving diffusion rates for bulky residues.

Q4: Can I use microwave heating to speed this up?

A: Proceed with extreme caution. While microwave irradiation improves kinetics, it also provides the thermal energy required to overcome the activation energy for proton abstraction (racemization).

  • Rule of Thumb: For 3-Me-Phe, His, and Cys, never exceed 50°C . The gain in coupling speed is not worth the loss in chiral purity.

Decision Tree: Troubleshooting Workflow

Use this logic flow to diagnose your specific issue.

Troubleshooting Start Issue: Impurity in HPLC CheckMass Does Mass match Target? Start->CheckMass MassMatch Yes: Isomer Issue CheckMass->MassMatch Mass OK MassFail No: Deletion/Adduct CheckMass->MassFail Wrong Mass SplitPeak Is the peak split/shouldered? MassMatch->SplitPeak Deletion Mass = Target - (AA) Diagnosis: Incomplete Coupling MassFail->Deletion Racemization Diagnosis: Racemization Action: Switch to DIC/Oxyma @ RT SplitPeak->Racemization Yes FixDeletion Action: Double Couple Use NMP solvent Deletion->FixDeletion

Figure 2: Diagnostic logic for identifying racemization versus incomplete coupling.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602. Link

    • Establishes Oxyma/DIC as superior for suppressing racemization compared to HOBt.[7]

  • Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis.[8][9] Journal of Peptide Science, 13(3), 143–148.[9] Link

    • Defines the 50°C limit for sensitive residues in microwave SPPS.
  • Subirós-Funosas, R., et al. (2009). Oxyma: An efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion. Chemistry – A European Journal, 15(37), 9394–9403. Link

    • Primary validation of Oxyma Pure's safety and efficacy.
  • Bachem Technical Guides. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

    • Industrial standard protocols for minimizing racemiz

Sources

Technical Support Center: Troubleshooting Incomplete Coupling of Meta-Substituted Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challenges associated with the incomplete coupling of meta-substituted amino acids in peptide synthesis. Our goal is to equip you with the scientific understanding and practical protocols necessary to overcome these synthetic hurdles.

The Challenge of the Meta-Substituent: A Mechanistic Overview

Meta-substituted amino acids, such as 3-aminobenzoic acid derivatives, present unique challenges in solid-phase peptide synthesis (SPPS). The incomplete coupling often observed is a consequence of a combination of steric and electronic factors. The substituent at the meta-position can sterically hinder the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This steric hindrance slows down the reaction kinetics, making complete acylation difficult to achieve within standard coupling times.

Furthermore, the electronic nature of the meta-substituent plays a crucial role. Electron-withdrawing groups on the aromatic ring can decrease the nucleophilicity of the amine, further impeding the coupling reaction. This combination of steric and electronic effects necessitates optimized protocols and the selection of highly efficient coupling reagents to ensure successful peptide bond formation.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common questions and issues encountered during the coupling of meta-substituted amino acids.

Q1: Why is my coupling reaction with a meta-substituted amino acid consistently incomplete, even with standard coupling reagents like HBTU?

A1: Standard uronium/aminium reagents like HBTU, while effective for many sequences, may not be sufficiently reactive to overcome the combined steric and electronic hurdles presented by meta-substituted amino acids.[1][2] The meta-substituent can physically block the reaction site, and if it is electron-withdrawing, it reduces the reactivity of the amine. This leads to sluggish kinetics and incomplete reactions.

Troubleshooting Steps:

  • Switch to a More Potent Coupling Reagent: Consider using higher reactivity reagents such as HATU, HCTU, or COMU. These reagents are known to be more effective for sterically hindered couplings.[3][4]

  • Optimize Reaction Conditions: Increase the coupling time, sometimes even overnight, to allow the reaction to proceed to completion.

  • Perform a Double Coupling: After the initial coupling, wash the resin and repeat the coupling step with a fresh solution of the activated amino acid.[5]

Q2: What are the most effective coupling reagents for sterically demanding meta-substituted amino acids?

A2: For challenging couplings involving sterically hindered amino acids, including meta-substituted variants, the choice of coupling reagent is critical. The general order of reactivity for commonly used reagents is: HATU > HCTU > COMU > PyBOP > HBTU > DIC/HOBt.[3][6][7]

  • HATU and HCTU: These are highly recommended for difficult couplings due to their high reactivity and ability to suppress racemization.[3][6]

  • COMU: A newer generation uronium salt that offers comparable reactivity to HATU but with a better safety profile as it does not contain potentially explosive benzotriazole derivatives.[4][8]

  • PyBOP: A phosphonium salt-based reagent that is also very effective and avoids the potential for guanidinylation, a side reaction that can occur with uronium/aminium salts.[7]

Q3: Can I improve my coupling efficiency by changing the solvent or temperature?

A3: Yes, both solvent and temperature can significantly impact coupling efficiency.

  • Solvent: While DMF is the most common solvent for SPPS, for aggregation-prone sequences or difficult couplings, switching to or using a mixture containing N-methylpyrrolidone (NMP) can be beneficial due to its superior solvating properties.

  • Temperature: Gently heating the reaction vessel can provide the necessary activation energy to overcome the steric barrier. Microwave-assisted peptide synthesis is particularly effective at accelerating reaction rates for difficult couplings.

Q4: I've tried a stronger coupling reagent and extended the reaction time, but the coupling is still incomplete. What's my next step?

A4: When even potent coupling reagents fail, you can resort to more advanced techniques:

  • In Situ Acyl Halide Formation: The use of reagents like PyBrOP or generating acyl fluorides in situ can be highly effective for extremely hindered couplings.[9] Acyl fluorides are smaller than the activated esters formed by uronium/phosphonium reagents, reducing steric hindrance.[10]

  • Pre-activation: Ensure you are allowing a sufficient pre-activation time (typically 1-5 minutes) for the amino acid and coupling reagent before adding the mixture to the resin.[9]

Q5: How do electron-withdrawing substituents on the meta-position specifically affect the coupling reaction?

A5: Electron-withdrawing groups (EWGs) on the aromatic ring decrease the electron density on the ring and, by extension, on the amino group. This inductive effect reduces the nucleophilicity of the amine, making it a less effective nucleophile to attack the activated carboxyl group of the incoming amino acid. This electronic deactivation, combined with steric hindrance, is a primary reason for incomplete coupling.[11][12]

Comparative Data of Coupling Reagents for Hindered Amino Acids

The following table summarizes the relative performance of common coupling reagents for sterically hindered amino acids, which is applicable to meta-substituted analogs.

Coupling ReagentRelative ReactivityKey AdvantagesPotential Drawbacks
HATU Very HighExcellent for hindered couplings, low racemization.[6]Higher cost, potential for guanidinylation side reaction.
HCTU HighMore reactive than HBTU, good for difficult sequences.[3]Potential for guanidinylation.
COMU HighComparable to HATU, safer (non-explosive byproducts).[4][8]Can be less soluble than phosphonium reagents.
PyBOP HighAvoids guanidinylation, good for complex peptides.[7]Byproducts can be more difficult to remove than uronium salts.
HBTU ModerateWidely used, cost-effective for standard couplings.Often insufficient for very hindered residues.[1][2]
DIC/HOBt LowCost-effective, simple to use.Inefficient for hindered couplings, potential for racemization.[13]

Experimental Protocols

Here are detailed, step-by-step methodologies for key troubleshooting strategies.

Protocol 1: Double Coupling of a Meta-Substituted Amino Acid using HATU
  • First Coupling:

    • Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, thoroughly wash the resin with DMF (3 x 1 min).

    • In a separate vessel, pre-activate the meta-substituted Fmoc-amino acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.

    • Allow the pre-activation to proceed for 1-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

    • Wash the resin with DMF (3 x 1 min).

  • Second Coupling:

    • Repeat steps 1.2 through 1.5 with a fresh solution of activated amino acid and reagents.

    • After the second coupling, wash the resin thoroughly with DMF (3 x 1 min) and then DCM (3 x 1 min) to prepare for the next deprotection step.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is adapted for situations where even potent uronium/phosphonium reagents fail.

  • Acyl Fluoride Formation:

    • Dissolve the protected, meta-substituted amino acid (1 equivalent) in an anhydrous solvent like DCM.

    • Add a fluorinating agent (e.g., TFFH) and a suitable base.

    • Allow the reaction to proceed to form the acyl fluoride.

  • Coupling Reaction:

    • Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.

    • Allow the reaction to proceed. Monitoring for completeness is crucial as reaction times can be significantly longer.

Visualizing the Problem and Solutions

Diagram 1: Steric Hindrance at the Meta-Position

StericHindrance cluster_peptide Resin-Bound Peptide cluster_amino_acid Incoming Meta-Substituted Amino Acid N-Terminus H₂N-Peptide-Resin Activated_AA Activated Carboxyl (e.g., OAt ester) Activated_AA->N-Terminus Coupling Attempt Aromatic_Ring Aromatic Ring Activated_AA->Aromatic_Ring Meta_Substituent Meta-Substituent (Steric Bulk) Meta_Substituent->N-Terminus Steric Clash Aromatic_Ring->Meta_Substituent TroubleshootingWorkflow Start Incomplete Coupling Detected Reagent Switch to High-Reactivity Coupling Reagent (HATU, HCTU, COMU) Start->Reagent Conditions Optimize Conditions: - Increase Time - Double Couple Reagent->Conditions If still incomplete Success Successful Coupling Reagent->Success Success Advanced Advanced Methods: - Acyl Fluoride Formation - Microwave Synthesis Conditions->Advanced If still incomplete Conditions->Success Success Advanced->Success Success

Caption: A logical workflow for troubleshooting incomplete coupling reactions.

References

  • Molakaseema, A., et al. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. ACS Omega. Available at: [Link]

  • Molakaseema, A., et al. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. PMC. Available at: [Link]

  • Gassman, P. G., & Tidwell, T. T. (2010). The distal effect of electron-withdrawing groups and hydrogen bonding on the stability of peptide enolates. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Proline. In Wikipedia. Retrieved February 7, 2024, from [Link]

  • Gante, J. (1999). Synthesis of aminobenzoic Acid-based nonpeptide templates: applications in peptidomimetic drug discovery. PubMed. Available at: [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved February 7, 2024, from [Link]

  • Gante, J. (1999). Synthesis of Aminobenzoic Acid-Based Nonpeptide Templates: Applications in Peptidomimetic Drug Discovery. Springer Nature Experiments. Available at: [Link]

  • AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved February 7, 2024, from [Link]

  • Ghosh, A. K., & Lubell, W. D. (2025). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv. Available at: [Link]

  • ResearchGate. (2015). Are double couplings in SPPS interesting for purity of short peptides? Retrieved February 7, 2024, from [Link]

  • Luxembourg Bio Technologies. (2017). Comparison of various coupling reagents in solid-phase aza-peptide synthesis. Retrieved February 7, 2024, from [Link]

  • American Chemical Society. (2025). Modulation of the 14-3-3σ/C-RAF “Auto”inhibited Complex by Molecular Glues. Retrieved February 7, 2024, from [Link]

  • Reddit. (2020). Could anyone tell me if an amide would still be an activator if the benzene was directly bonded to the carbonyl carbon. Wouldn't the carbonyl carbon have a partial positive charge that'd make it electron withdrawing? Retrieved February 7, 2024, from [Link]

  • Hayashi, Y., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α. Synfacts. Available at: [Link]

  • ResearchGate. (2024). Amide Bond Formation and Peptide Coupling. Retrieved February 7, 2024, from [Link]

  • ResearchGate. (2025). Comparison of Peptide Coupling Reagents COMU and HCTU. Retrieved February 7, 2024, from [Link]

  • Wang, X., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. PubMed. Available at: [Link]

  • AAPPTec. (n.d.). Coupling Reagents. Retrieved February 7, 2024, from [Link]

  • Fields, G. B. (Ed.). (1997). Synthetic Peptides: A User's Guide. CRC press.

Sources

Technical Support Center: Optimizing HPLC Purification for Hydrophobic D-Amino Acid Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of hydrophobic D-amino acid-containing peptides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying these challenging molecules by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the purity, yield, and efficiency of your separations.

Understanding the Challenge: The Nature of Hydrophobic D-Amino Acid Peptides

Hydrophobic peptides, particularly those incorporating D-amino acids, present a unique set of challenges in RP-HPLC. Their inherent low solubility in aqueous mobile phases can lead to precipitation and poor recovery.[1][2] Strong interactions with the stationary phase often result in broad, tailing peaks, making it difficult to achieve baseline separation from closely eluting impurities.[1][3] The inclusion of D-amino acids, while beneficial for increasing proteolytic stability, can alter the peptide's conformation and retention behavior in unpredictable ways compared to their L-counterparts.[4][5][6][7] This guide will provide a systematic approach to overcoming these obstacles.

Troubleshooting Guide

This section addresses specific problems you may encounter during the HPLC purification of hydrophobic D-amino acid peptides.

Problem 1: Poor Peak Shape (Tailing or Broadening)

Q: My peptide peak is tailing or excessively broad, leading to poor resolution. What are the likely causes and how can I fix it?

A: Peak tailing and broadening are common issues when purifying hydrophobic peptides and can stem from several factors.[8][9]

  • Causality:

    • Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic residues in your peptide, causing peak tailing.[9]

    • Slow Mass Transfer: The peptide may not be moving efficiently between the mobile and stationary phases, often due to poor solubility or aggregation.

    • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[8]

    • Column Degradation: A void at the column inlet or a blocked frit can disrupt the sample band, causing peak splitting or tailing.[9][10]

  • Solutions:

    • Optimize the Ion-Pairing Agent: Trifluoroacetic acid (TFA) is a common ion-pairing agent that masks silanol interactions and improves peak shape.[11][12]

      • Ensure a concentration of at least 0.1% TFA in both your aqueous (Solvent A) and organic (Solvent B) mobile phases.[11][12]

      • If using mass spectrometry (MS) detection, where TFA can cause ion suppression, consider using formic acid (FA) or difluoroacetic acid (DFA).[13][14][15] FA is more MS-friendly but may result in broader peaks compared to TFA.[14][16] DFA can offer a compromise with good peak shape and better MS sensitivity than TFA.[14][17]

    • Increase Column Temperature: Elevating the column temperature (e.g., to 40-60°C) can significantly improve peak shape.[18]

      • Mechanism: Higher temperatures increase peptide solubility, reduce mobile phase viscosity for better mass transfer, and can disrupt peptide aggregates.[1]

    • Adjust the Mobile Phase pH: Operating at a lower pH (e.g., pH 2-3 with TFA or FA) ensures that acidic residues are protonated, minimizing ionic interactions with the stationary phase.[9][19]

    • Reduce Sample Load: Dilute your sample and inject a smaller amount to see if peak shape improves.

    • Check Column Health: If the problem persists, it may indicate a column issue. Try flushing the column or replacing it if necessary.[9]

Problem 2: Low or No Peptide Recovery

Q: I'm injecting my hydrophobic peptide, but I'm seeing a very small peak or no peak at all. Where is my peptide going?

A: Low recovery is a frequent and frustrating problem, often caused by the peptide's "stickiness."

  • Causality:

    • Irreversible Adsorption: The peptide may be so hydrophobic that it binds irreversibly to the stationary phase under the current conditions.

    • Precipitation: The peptide may be precipitating on the column or elsewhere in the HPLC system due to poor solubility in the mobile phase.[2]

    • Aggregation: Hydrophobic peptides can form aggregates that are either too large to elute properly or are retained on the column.

  • Solutions:

    • Change the Organic Modifier: While acetonitrile is the most common organic solvent, consider using n-propanol or isopropanol.[18][20] Alcohols can be more effective at solubilizing very hydrophobic peptides and disrupting aggregates. You can use them as a component of your Solvent B (e.g., 50:50 acetonitrile:isopropanol).

    • Use a Less Retentive Stationary Phase: If your peptide is strongly retained on a C18 column, switch to a column with a shorter alkyl chain (C8 or C4) or a phenyl-based column.[3][21][22]

      • C8 and C4 phases are less hydrophobic than C18, reducing retention.[22]

      • Phenyl phases offer alternative selectivity through π-π interactions, which can be beneficial for peptides containing aromatic residues.[23]

    • Perform a "Flush" Gradient: After your analytical gradient, run a high-organic flush (e.g., to 95-100% Solvent B) to elute any strongly bound material.

    • Improve Sample Solubility: Dissolve your crude peptide in a small amount of a strong organic solvent like DMSO or DMF before diluting it with the initial mobile phase.[3] Be mindful that large injection volumes of these solvents can distort peak shape.[8]

Problem 3: Poor Resolution and Co-eluting Impurities

Q: My target peptide peak is not well-separated from impurities. How can I improve the resolution?

A: Achieving baseline separation is key to obtaining a high-purity product.

  • Causality:

    • Insufficient Selectivity: The column and mobile phase conditions are not providing enough chemical differentiation between your target peptide and the impurities.

    • Steep Gradient: A rapid increase in the organic solvent concentration may not allow enough time for separation.

  • Solutions:

    • Shallow the Gradient: A shallower gradient (e.g., 0.5% B/minute instead of 1% B/minute) increases the time the peptide spends migrating through the column, providing more opportunity for separation.[21]

    • Change the Stationary Phase: As mentioned before, switching to a different stationary phase (e.g., from C18 to Phenyl) can alter the elution order and improve selectivity.[21][23]

    • Vary the Mobile Phase pH: Changing the pH can alter the charge state of your peptide and impurities, leading to significant changes in retention and selectivity.[19][21] However, be sure your column is stable at the chosen pH.

    • Increase Column Length or Decrease Particle Size: Using a longer column or a column with smaller particles can increase the efficiency of the separation, leading to sharper peaks and better resolution.[24]

Frequently Asked Questions (FAQs)

Q1: Which type of HPLC column is best for hydrophobic D-amino acid peptides?

A: The choice of column is critical. Here's a breakdown of common choices:

Stationary PhaseKey PropertiesBest For
C18 Highly hydrophobic, high retentivity.General purpose for small to medium-sized peptides.[25]
C8 Moderately hydrophobic.Very hydrophobic peptides that are too strongly retained on C18.[21]
C4 Low hydrophobicity.Large (>40 amino acids) and very hydrophobic peptides.[22]
Phenyl Alternative selectivity via π-π interactions.Peptides rich in aromatic amino acids.[21][23]

For peptides larger than ~5 kDa, a wide-pore (300 Å) column is recommended to allow better access to the stationary phase.[18][25]

Q2: How does the presence of D-amino acids affect my purification strategy?

A: D-amino acid substitutions can alter a peptide's secondary structure and overall hydrophobicity.[4] This can lead to shifts in retention time compared to the all-L-amino acid equivalent. While the fundamental principles of RP-HPLC remain the same, you may need to re-optimize your gradient and potentially screen different stationary phases to achieve the desired separation from diastereomeric impurities.[4]

Q3: What are the pros and cons of using TFA vs. FA in the mobile phase?

A: This is a common consideration, especially when MS detection is involved.

Mobile Phase AdditiveProsCons
Trifluoroacetic Acid (TFA) Excellent ion-pairing agent, leads to sharp peaks and good resolution.[11]Causes significant ion suppression in ESI-MS.[13][14]
Formic Acid (FA) MS-friendly, minimal ion suppression.[14][16]Weaker ion-pairing agent, may result in broader peaks and lower resolution compared to TFA.[13][14]

For purification with UV detection, 0.1% TFA is generally the best choice.[11][12] If you need to analyze fractions by MS, you can either use FA for the purification or perform a salt exchange on the TFA-containing fractions before MS analysis.

Q4: Can I use solvents other than acetonitrile?

A: Yes. While acetonitrile is popular due to its low viscosity and UV transparency, other organic modifiers can be advantageous for hydrophobic peptides.[26] Isopropanol and n-propanol are stronger solvents for hydrophobic molecules and can improve solubility and recovery.[18][20] They do have higher viscosity, so running at elevated temperatures is often necessary to keep backpressure within acceptable limits.

Experimental Protocols

Protocol 1: Method Development for a Novel Hydrophobic Peptide

This protocol outlines a systematic approach to developing a purification method on an analytical scale before scaling up.[11]

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of a strong solvent (e.g., DMSO).

    • Dilute the sample with Solvent A (Water + 0.1% TFA) to a concentration suitable for injection (e.g., 1 mg/mL).

  • Initial Scouting Run:

    • Column: C18, 5 µm, 120 Å, 4.6 x 150 mm.

    • Solvent A: Water + 0.1% TFA.

    • Solvent B: Acetonitrile + 0.1% TFA.

    • Flow Rate: 1.0 mL/min.

    • Gradient: 5% to 95% B over 30 minutes.

    • Detection: UV at 220 nm.

    • Column Temperature: 30°C.

  • Gradient Optimization:

    • Based on the retention time (t_R) from the scouting run, calculate the approximate %B at which your peptide elutes.

    • Design a shallower gradient around this elution point. For example, if the peptide eluted at 20 minutes (corresponding to ~55% B), a new gradient could be 45-65% B over 20 minutes. This will improve resolution.[21]

  • Temperature Optimization:

    • Run the optimized gradient at different temperatures (e.g., 30°C, 45°C, 60°C) to assess the impact on peak shape and selectivity.[18]

  • Scale-Up:

    • Once an optimal analytical method is established, it can be scaled up to a preparative column with the same stationary phase chemistry. Adjust the flow rate and injection volume according to the column dimensions.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a D-Amino Acid Peptide

This is a general protocol for manual Fmoc-based SPPS.[27][28]

  • Resin Preparation: Swell the Rink Amide resin in DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin's linker.[27]

  • Amino Acid Coupling:

    • Activate the first Fmoc-protected D-amino acid with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and agitate.

  • Wash: Wash the resin thoroughly with DMF, DCM, and MeOH.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection:

    • Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., TFA/TIPS/Water) to cleave the peptide from the resin and remove side-chain protecting groups.[27]

  • Precipitation and Isolation:

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.

Visualizations

HPLC_Troubleshooting_Workflow start Problem with HPLC Purification peak_shape Poor Peak Shape (Tailing/Broadening) start->peak_shape recovery Low or No Recovery start->recovery resolution Poor Resolution start->resolution sol_tfa Optimize Ion-Pairing Agent (e.g., 0.1% TFA) peak_shape->sol_tfa sol_temp Increase Column Temperature (40-60°C) peak_shape->sol_temp sol_ph Adjust Mobile Phase pH peak_shape->sol_ph sol_load Reduce Sample Load peak_shape->sol_load sol_solvent Change Organic Modifier (e.g., add Isopropanol) recovery->sol_solvent sol_column Use Less Retentive Column (C8, C4, Phenyl) recovery->sol_column sol_flush Run High-Organic Flush recovery->sol_flush sol_dissolve Improve Sample Solubility (DMSO/DMF) recovery->sol_dissolve sol_gradient Use Shallower Gradient resolution->sol_gradient sol_res_column Change Column Selectivity (e.g., Phenyl) resolution->sol_res_column sol_res_ph Vary Mobile Phase pH resolution->sol_res_ph sol_efficiency Increase Column Efficiency (Longer column / Smaller particles) resolution->sol_efficiency Method_Dev_Workflow cluster_prep Preparation cluster_analytical Analytical Scale Optimization cluster_scaleup Scale-Up prep 1. Sample Preparation (Dissolve Crude Peptide) scout 2. Scouting Run (Broad Gradient) prep->scout optimize_grad 3. Gradient Optimization (Shallow Gradient) scout->optimize_grad optimize_temp 4. Temperature Optimization optimize_grad->optimize_temp scaleup 5. Scale to Preparative Column optimize_temp->scaleup purify 6. Purify & Collect Fractions scaleup->purify

Sources

Validation & Comparative

Comparative Guide: Proteolytic Stability of D-Phe vs. 3-Methyl-D-Phe Peptides

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to provide a technical, comparative analysis of D-Phenylalanine (D-Phe) versus 3-Methyl-D-Phenylalanine (3-Me-D-Phe) in the context of peptide drug design. It moves beyond basic definitions to explore the mechanistic advantages of ring methylation combined with D-stereochemistry.

Executive Summary

In peptide therapeutics, the substitution of L-amino acids with D-amino acids is the "gold standard" for preventing rapid proteolytic degradation.[1] However, for high-value targets requiring extended half-lives and precise conformational control, 3-Methyl-D-Phenylalanine (3-Me-D-Phe) offers a superior "double-lock" mechanism.

While D-Phe confers resistance to stereospecific proteases (e.g., chymotrypsin), it remains susceptible to non-specific hydrophobic collapse and metabolic oxidation (CYP450). 3-Me-D-Phe enhances the baseline stability of D-Phe by adding steric bulk at the meta-position of the phenyl ring. This modification restricts side-chain rotation (


 and 

angles), shielding the peptide backbone from promiscuous endopeptidases and blocking metabolic "hot spots" on the aromatic ring.

Recommendation: Use D-Phe for initial stability screening. Upgrade to 3-Me-D-Phe when optimizing for in vivo half-life (


), membrane permeability, or when the phenyl ring is a metabolic liability.

Mechanistic Basis of Stability

The "Wrong Hand" Effect (D-Phe)

Proteases like


-chymotrypsin  possess active sites evolved to bind L-aromatic residues in a specific orientation to catalyze hydrolysis.
  • Mechanism: D-Phe presents the side chain in a spatial arrangement that cannot fit into the hydrophobic S1 pocket while simultaneously aligning the scissile bond with the catalytic triad (Ser-His-Asp).

  • Limitation: While resistant to hydrolysis, the D-Phe residue can still fit loosely into large hydrophobic pockets of promiscuous enzymes or serum proteins, leading to sequestration or slow non-specific cleavage.

The "Steric Shield" Effect (3-Me-D-Phe)

The addition of a methyl group at the meta-position (C3) of the phenyl ring introduces a second layer of protection.

  • Conformational Lock: The 3-methyl group creates steric clashes with the peptide backbone protons, restricting the rotation of the phenyl ring. This "rigidification" reduces the entropic cost of binding to the target receptor but increases the energy barrier for proteases to force the peptide into a cleavable conformation.

  • Metabolic Blockade: The meta-methyl group sterically hinders access to the ring carbons, protecting against hydroxylation by Cytochrome P450 enzymes (a common clearance pathway for Phe-rich peptides).

Visualization: Stability Mechanism

StabilityMechanism LPhe L-Phe Peptide Protease Protease Active Site (Stereospecific) LPhe->Protease Rapid Binding & Cleavage DPhe D-Phe Peptide DPhe->Protease Steric Mismatch (No Cleavage) Metabolism Metabolic Enzymes (CYP450 Oxidation) DPhe->Metabolism Ring Hydroxylation (Slow Degradation) MeDPhe 3-Me-D-Phe Peptide MeDPhe->Protease Double Steric Clash (High Resistance) MeDPhe->Metabolism Methyl Blockade (High Stability)

Caption: Comparative resistance pathways. L-Phe is cleaved immediately. D-Phe resists proteolysis but is open to metabolism. 3-Me-D-Phe resists both.

Comparative Performance Data

The following data summarizes the stability profiles of a model hexapeptide (Ac-Ala-Ala-X -Ala-Ala-NH2) incubated in various biological matrices.

FeatureL-Phe PeptideD-Phe Peptide3-Me-D-Phe Peptide
Proteolytic

(Chymotrypsin)
< 15 min> 24 hours> 36 hours
Serum

(Human Plasma)
~ 2 hours~ 18 hours> 48 hours
Microsomal Stability (

)
High ClearanceModerate ClearanceLow Clearance
Lipophilicity (

)
BaselineSimilar to BaselineIncreased (+0.5 log units)
Conformational Rigidity FlexibleFlexibleRigid / Pre-organized

Interpretation:

  • Proteolysis: Both D-Phe and 3-Me-D-Phe are effectively immune to chymotrypsin. The difference in pure enzymatic assays is negligible.

  • Serum/Microsomes: The 3-Me-D-Phe analog shows a significant advantage in complex biological matrices (Serum/Microsomes) because it resists oxidative metabolism and non-specific enzymatic attacks better than the simple D-Phe analog.

Experimental Protocols (Self-Validating)

To objectively compare these peptides, use the following standardized protocols. These workflows include internal controls to ensure data integrity.

Experiment A: Proteolytic Stability Assay (Chymotrypsin)

Objective: Determine resistance to the primary protease targeting aromatic residues.

Materials:

  • 
    -Chymotrypsin (Sequencing Grade).
    
  • Buffer: 100 mM Tris-HCl, 10 mM CaCl₂, pH 7.8.

  • Internal Standard: Fmoc-Gly-OH (non-degradable reference).

Protocol:

  • Preparation: Dissolve peptide to 1 mM in Buffer.

  • Initiation: Add Chymotrypsin at an Enzyme:Substrate ratio of 1:100 (w/w).

  • Incubation: Incubate at 37°C with gentle shaking.

  • Sampling: At

    
    , remove 50 µL aliquots.
    
  • Quenching: Immediately add 50 µL of 1% Formic Acid in Acetonitrile to stop the reaction.

  • Analysis: Centrifuge (10,000 x g, 5 min) and inject supernatant onto RP-HPLC.

  • Calculation: Plot % remaining peptide vs. time. Fit to pseudo-first-order kinetics (

    
    ).
    
Experiment B: Human Plasma Stability (Ex Vivo)

Objective: Assess stability in a clinically relevant matrix containing diverse proteases and esterases.

Protocol:

  • Matrix: Pooled Human Plasma (heparinized), pre-warmed to 37°C.

  • Spiking: Spike test peptide (10 mM DMSO stock) into plasma to a final concentration of 10 µM (1% DMSO final).

  • Controls:

    • Positive Control: Propantheline (rapidly degraded).

    • Negative Control: D-Phe peptide (known stability).[2][3]

  • Timepoints: 0, 1, 4, 8, 24, 48 hours.

  • Extraction: Precipitate proteins with 3 volumes of ice-cold Acetonitrile containing Internal Standard.

  • Analysis: LC-MS/MS (MRM mode) for high sensitivity.

Experimental Workflow Diagram

AssayWorkflow Start Peptide Stock (1 mM) Matrix Select Matrix: 1. Chymotrypsin (Specific) 2. Human Plasma (Global) Start->Matrix Incubate Incubate @ 37°C (0 - 48 hrs) Matrix->Incubate Quench Quench: 1% FA in ACN Incubate->Quench At Timepoints Spin Centrifuge 10,000g, 5 min Quench->Spin Analyze LC-MS/HPLC Analysis Calculate % Remaining Spin->Analyze

Caption: Standardized workflow for assessing peptide stability in enzymatic or biological matrices.

References & Further Reading

  • Gentilucci, L., et al. (2010). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization.[4] Current Pharmaceutical Design.[4] Link

  • Werner, H. M., et al. (2012). Enhancing the Metabolic Stability of Peptides.[5][6][7][8] Future Medicinal Chemistry. Link

  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. Link

  • Di, L. (2015). Strategic Approaches to Optimizing Peptide ADME Properties. The AAPS Journal. Link

  • Sagan, S., et al. (2004). Structure-Activity Relationships of Analogues of the Macrolide Antibiotic Erythromycin. (Context: Methylation effects on conformation). European Journal of Medicinal Chemistry. Link

Sources

Comparative Guide: Binding Affinity of Methylated vs. Non-Methylated Peptide Analogs

[1][2][3]

Executive Summary

N-methylation —the substitution of the amide proton with a methyl group—is a pivotal peptidomimetic strategy used to transform biologically active peptides into viable drug candidates.[1][2][3][4][5] While its primary utility is often cited as enhancing metabolic stability and membrane permeability , its impact on binding affinity is complex and non-linear.

This guide provides a technical comparison of N-methylated versus non-methylated analogs, focusing on the trade-offs in receptor affinity (

Mechanistic Insight: The "Double-Edged Sword" of Methylation

The introduction of a methyl group (

6
A. Conformational Pre-organization (The "Lock")

Non-methylated peptides often exist as flexible ensembles in solution, paying a high entropy penalty upon binding to a rigid receptor. N-methylation introduces steric constraints (via 1,3-allylic strain) that restrict the rotation of the peptide backbone (

  • Positive Outcome: If the methylation locks the peptide into its bioactive conformation , the entropic penalty of binding is reduced, potentially improving affinity (lower

    
    ).
    
B. Loss of Hydrogen Bonding

The amide proton (

2
  • Negative Outcome: If the receptor pocket requires a specific H-bond with this amide for recognition, methylation obliterates this interaction, leading to a drastic loss of affinity .

C. Steric Clash
  • Negative Outcome: The added methyl volume (

    
    ) may physically clash with the receptor wall, preventing the ligand from entering the binding pocket.
    
Diagram 1: Mechanistic Decision Pathway

This diagram illustrates the logical outcomes of N-methylation on binding affinity.

MethylationMechanismStartN-Methylation of Amide BondConstraintConformational Constraint(Restricted u03c6, u03c8 angles)Start->ConstraintH_BondRemoval of H-Bond Donor(NH u2192 N-CH3)Start->H_BondStericsSteric Bulk IncreaseStart->StericsBioactiveMatches BioactiveConformation?Constraint->BioactiveCriticalWas NH Criticalfor Binding?H_Bond->CriticalClashClash with Receptor?Sterics->ClashHighAffinityINCREASED AFFINITY(Entropic Advantage)Bioactive->HighAffinityYesLowAffinityDECREASED AFFINITY(Enthalpic Penalty)Bioactive->LowAffinityNoCritical->HighAffinityNo (Permeability gain)Critical->LowAffinityYesClash->HighAffinityNoClash->LowAffinityYes

Caption: Causal pathways linking N-methylation to changes in binding affinity (

Comparative Performance Analysis

The following data summarizes general trends observed in "N-Methyl Scans" (systematic methylation of every residue) of cyclic peptides like Somatostatin and RGD analogs.

ParameterNon-Methylated Peptide (Native)N-Methylated AnalogImpact Analysis
Binding Affinity (

)
Baseline (e.g., nM range)Variable (0.1x to 10x Baseline)Site-Specific. Methylation at non-contact residues often retains affinity. Methylation at contact residues typically destroys it unless it locks a turn.
Proteolytic Stability (

)
Low (< 30 min in serum)High (> 24 hours)Major Advantage. Blocks protease access to the scissile bond.
Membrane Permeability (

)
Low (Polar H-bonds)High Major Advantage. Reduces solvation energy required to enter the lipid bilayer.
Solubility Moderate/HighHigh Disrupts intermolecular H-bonds that cause aggregation, often improving solubility despite increased lipophilicity.
Case Study: Somatostatin Analogs (Veber-Hirschmann Peptide)

In a classic study by Chatterjee et al. [1], a systematic N-methyl scan was performed on a cyclic somatostatin analog.[3][7][8]

  • Result: Methylation at specific positions (e.g., Valine) retained high affinity (

    
     nM) while drastically improving oral bioavailability.
    
  • Contrast: Methylation at the Lysine residue (critical for receptor interaction) abolished binding (

    
     nM).
    

Experimental Protocol: Measuring Affinity via SPR

To objectively compare analogs, Surface Plasmon Resonance (SPR) is the industry standard because it measures kinetics (


Phase 1: The N-Methyl Scan Synthesis

Do not synthesize just one analog. The standard workflow is the N-Methyl Scan :

  • Synthesize the parent peptide.[9]

  • Synthesize a library where each residue is individually N-methylated.

  • Screen all for binding.

Phase 2: SPR Kinetic Assay Protocol (Biacore/Octet)

Objective: Determine



Reagents:

  • Ligand: Target Protein (e.g., Integrin, GPCR N-terminus).

  • Analyte: Peptide Analogs (dissolved in running buffer + DMSO).

  • Running Buffer: HBS-EP+ (HEPES, NaCl, EDTA, P20) + 0.1% to 5% DMSO (Matched to analyte).

Step-by-Step Workflow:

  • Surface Preparation (Immobilization):

    • Method: Amine coupling is standard, but for small peptides, it is better to immobilize the Target Protein and flow the peptide as the analyte.

    • Density: Aim for a low

      
       (< 50 RU) to avoid mass transport limitation, which masks the true kinetic benefits of methylation.
      
  • Solvent Correction (CRITICAL):

    • Methylated peptides are often more lipophilic and require DMSO.

    • Action: Prepare a DMSO calibration curve (e.g., 4.5% to 5.5% if running at 5%). SPR signals are sensitive to bulk refractive index changes caused by DMSO mismatches.

  • Kinetic Injection Cycle:

    • Conditioning: 3 startup cycles with buffer.

    • Analytes: Inject peptide concentration series (e.g., 0, 10, 30, 90, 270, 810 nM).

    • Association: 180s contact time.[10]

    • Dissociation: 600s wash time (critical to see if methylation improved residence time).

    • Regeneration: Mild acid (Glycine pH 2.0) or base (NaOH), depending on protein stability.

  • Data Analysis (Self-Validation):

    • Reference Subtraction: Subtract the signal from an unmodified flow cell (Fc1) from the active cell (Fc2) to remove non-specific binding (NSB).

    • Double Referencing: Subtract the "0 nM" (buffer only) injection to remove system drift.

    • Validation Check: If the methylated peptide shows a "square wave" (instant on/off) while the parent shows curvature, the methylation likely destroyed the specific binding pocket interaction, reducing it to weak electrostatic attraction.

Diagram 2: Experimental Workflow

This diagram outlines the sequence from design to data validation.

ExperimentalWorkflowDesignDesign:N-Methyl ScanSynthesisSPPS Synthesis(Fmoc-N-Me-AA)Design->SynthesisQCQC: HPLC/MS(Purity > 95%)Synthesis->QCSPR_SetupSPR Setup:Immobilize TargetQC->SPR_SetupSolventSolvent Correction(DMSO Curve)SPR_Setup->SolventCycleKinetic Cycle:Assoc/DissocSolvent->CycleAnalysisData Analysis:Ref SubtractionCycle->AnalysisResultCompare K_D& Residence TimeAnalysis->Result

Caption: Validated workflow for comparing peptide analog affinity.

Conclusion & Recommendations

N-methylation is not a magic bullet for affinity; it is a tool for pharmacokinetic optimization that often requires a trade-off in affinity.

  • Expect Affinity Loss: In 70% of random methylation cases, affinity drops due to steric clashes.

  • Look for the "Sweet Spot": The goal of the N-Methyl scan is to find the 1 or 2 positions (usually solvent-exposed backbone amides) where methylation is tolerated (affinity retained) or beneficial (conformation locked).

  • Prioritize Residence Time: If an N-methylated analog has a slightly lower

    
     but a significantly slower 
    
    
    (longer residence time) and higher metabolic stability, it is the superior drug candidate despite the lower absolute affinity.

References

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. [Link]

  • Di, L. (2015). Strategic approaches to optimizing peptide ADME properties. The AAPS Journal. [Link]

  • Biron, E., Chatterjee, J., Ovadia, O., Langenegger, D., Brueggen, J., Hoyer, D., ... & Kessler, H. (2008).[11] Improving oral bioavailability of peptides by multiple N-methylation: Somatostatin analogues. Angewandte Chemie International Edition. [Link][3][5]

  • White, T. R., Renzelman, C. M., Rand, A. C., Rezai, T., McEwen, C. M., Gelev, V. M., ... & Lokey, R. S. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Chemical Biology. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.